

The Discovery of Novel Phenyl-Tetrahydroisoquinoline Derivatives as Potent Anti-Cancer Agents

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Compound of Interest

Compound Name: 4-Phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B1230677

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.^[1] Recent research has focused on the development of novel phenyl-substituted THIQ derivatives, leading to the discovery of potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide provides a comprehensive overview of a series of recently developed 1-phenanthryl-tetrahydroisoquinoline analogues that function as potent inhibitors of p21-activated kinase 4 (PAK4), a critical regulator of cell proliferation, survival, and metastasis.^[2]

Core Compound Series: 1-Phenanthryl-Tetrahydroisoquinoline PAK4 Inhibitors

A novel series of 1-phenanthryl-tetrahydroisoquinoline derivatives has been designed and synthesized as small-molecule inhibitors of PAK4.^{[3][2]} These compounds were developed to target the ATP-binding site of the kinase, with the aim of disrupting its catalytic activity and downstream signaling. The lead compound in this series, 21a, demonstrated significant inhibitory potency against PAK4 and exhibited promising anti-proliferative effects in cancer cell lines.^{[3][2]}

Quantitative Biological Data

The synthesized 1-phenanthryl-tetrahydroisoquinoline derivatives were evaluated for their in vitro inhibitory activity against PAK4 and their anti-proliferative activity against the MCF-7 human breast cancer cell line. The quantitative data for a selection of these compounds are summarized in the table below.

Compound ID	R	PAK4 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
Lead	H	> 50	> 50
21a	4-F	0.32 ± 0.04	2.1 ± 0.2
21b	4-Cl	0.45 ± 0.06	3.5 ± 0.3
21c	4-Br	0.51 ± 0.05	4.2 ± 0.4
21d	4-CH ₃	0.68 ± 0.07	5.8 ± 0.5
21e	4-OCH ₃	0.82 ± 0.09	7.1 ± 0.6
21f	3-F	0.55 ± 0.06	4.9 ± 0.4
21g	3-Cl	0.61 ± 0.07	5.3 ± 0.5
21h	2-F	0.79 ± 0.08	6.7 ± 0.6

Data sourced from Org. Biomol. Chem., 2015, 13, 3803-3818.

Experimental Protocols

General Synthesis of 1-Phenanthryl-Tetrahydroisoquinoline Derivatives

The synthesis of the target compounds was achieved through a multi-step process, with the key final step involving a Pictet-Spengler reaction.

Step 1: Synthesis of the Phenanthrene Aldehyde Intermediate A solution of phenanthrene (1.0 eq) in dry dichloromethane (DCM) is cooled to 0°C. To this solution, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise, and the reaction is stirred at room temperature for 2 hours. The reaction mixture is then washed with water and brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure. The resulting crude product is purified by column chromatography to yield the brominated phenanthrene. This intermediate is then dissolved in a mixture of toluene, ethanol, and water. Sodium carbonate (2.5 eq) and phenylboronic acid (1.2 eq) are added, followed by tetrakis(triphenylphosphine)palladium(0) (0.05 eq). The mixture is heated to reflux for 12 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried and concentrated, and the residue is purified by column chromatography to give the corresponding phenanthrene aldehyde.

Step 2: Pictet-Spengler Reaction A solution of the appropriate phenethylamine (1.0 eq) and the phenanthrene aldehyde from Step 1 (1.1 eq) in dry toluene is stirred at room temperature for 30 minutes. Trifluoroacetic acid (TFA) (2.0 eq) is then added, and the reaction mixture is heated to reflux for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous NaHCO_3 solution. The organic layer is dried over anhydrous Na_2SO_4 and concentrated. The crude product is purified by column chromatography on silica gel to afford the final 1-phenanthryl-tetrahydroisoquinoline derivative.

In Vitro PAK4 Kinase Inhibition Assay

The inhibitory activity of the compounds against PAK4 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

- Reagents and Materials:
 - Recombinant human PAK4 enzyme
 - LanthaScreen™ Eu-anti-GST antibody
 - GST-tagged substrate peptide
 - ATP
 - TR-FRET dilution buffer
 - Test compounds dissolved in DMSO
- Procedure:

- A 5 μ L solution of the test compound in 2.5% DMSO is added to the wells of a 384-well plate.
- A 2.5 μ L mixture of the PAK4 enzyme and the Eu-anti-GST antibody is then added.
- The kinase reaction is initiated by the addition of 2.5 μ L of a mixture of the GST-tagged substrate and ATP.
- The reaction is allowed to proceed at room temperature for 1 hour.
- The reaction is stopped by the addition of 5 μ L of a TR-FRET dilution buffer containing EDTA.
- The plate is incubated for an additional 60 minutes at room temperature to allow for the binding of the antibody to the phosphorylated substrate.
- The TR-FRET signal is read on a compatible plate reader.
- IC_{50} values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Culture:

- MCF-7 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

- Compound Treatment:

- The cells are treated with various concentrations of the test compounds (dissolved in DMSO and diluted in cell culture medium) for 48 hours.

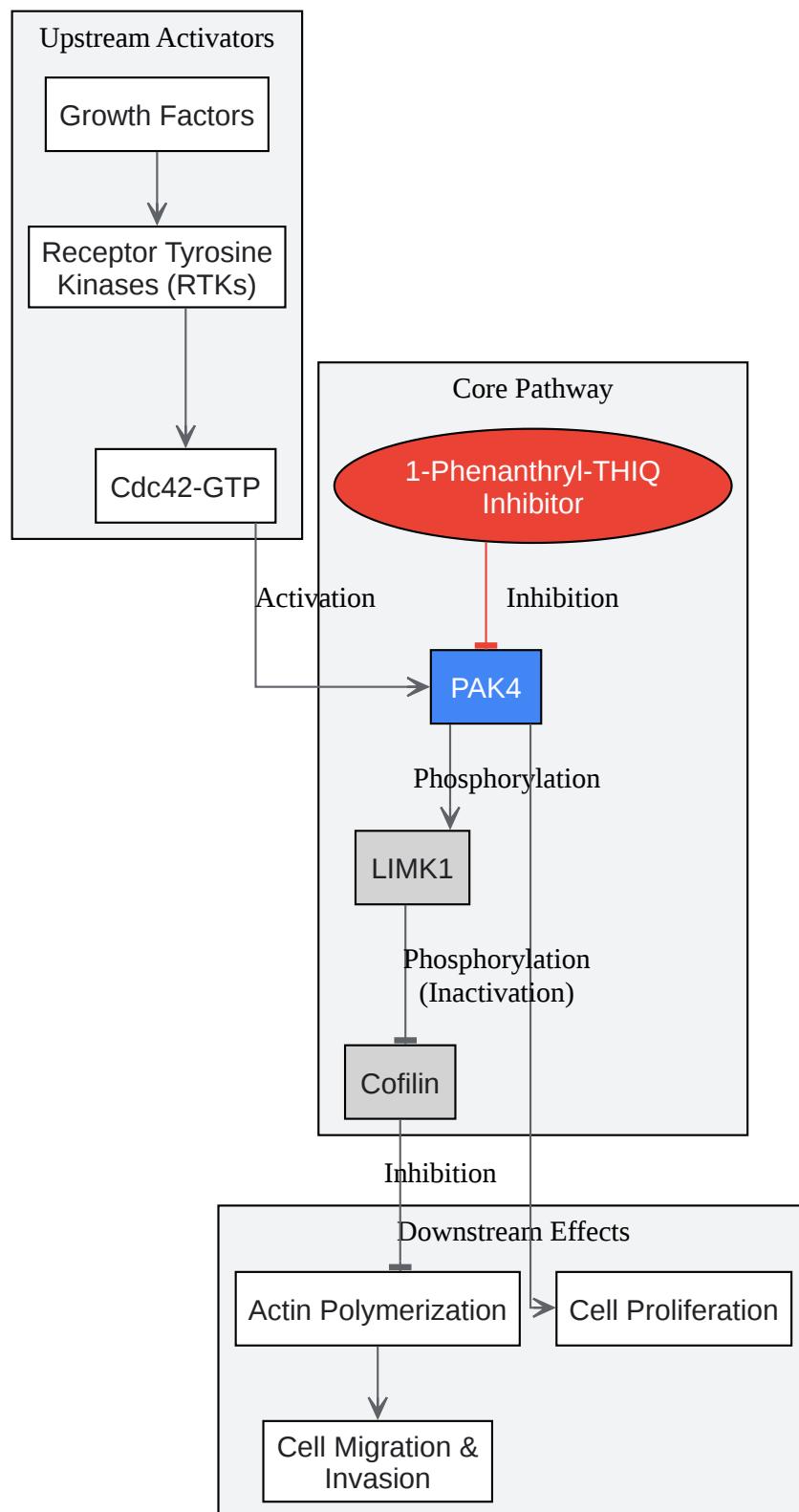
- MTT Incubation:

- After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- Formazan Solubilization:
 - The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - The absorbance is measured at 490 nm using a microplate reader.
 - IC₅₀ values are calculated from the dose-response curves.

Visualizations

Signaling Pathway Diagram

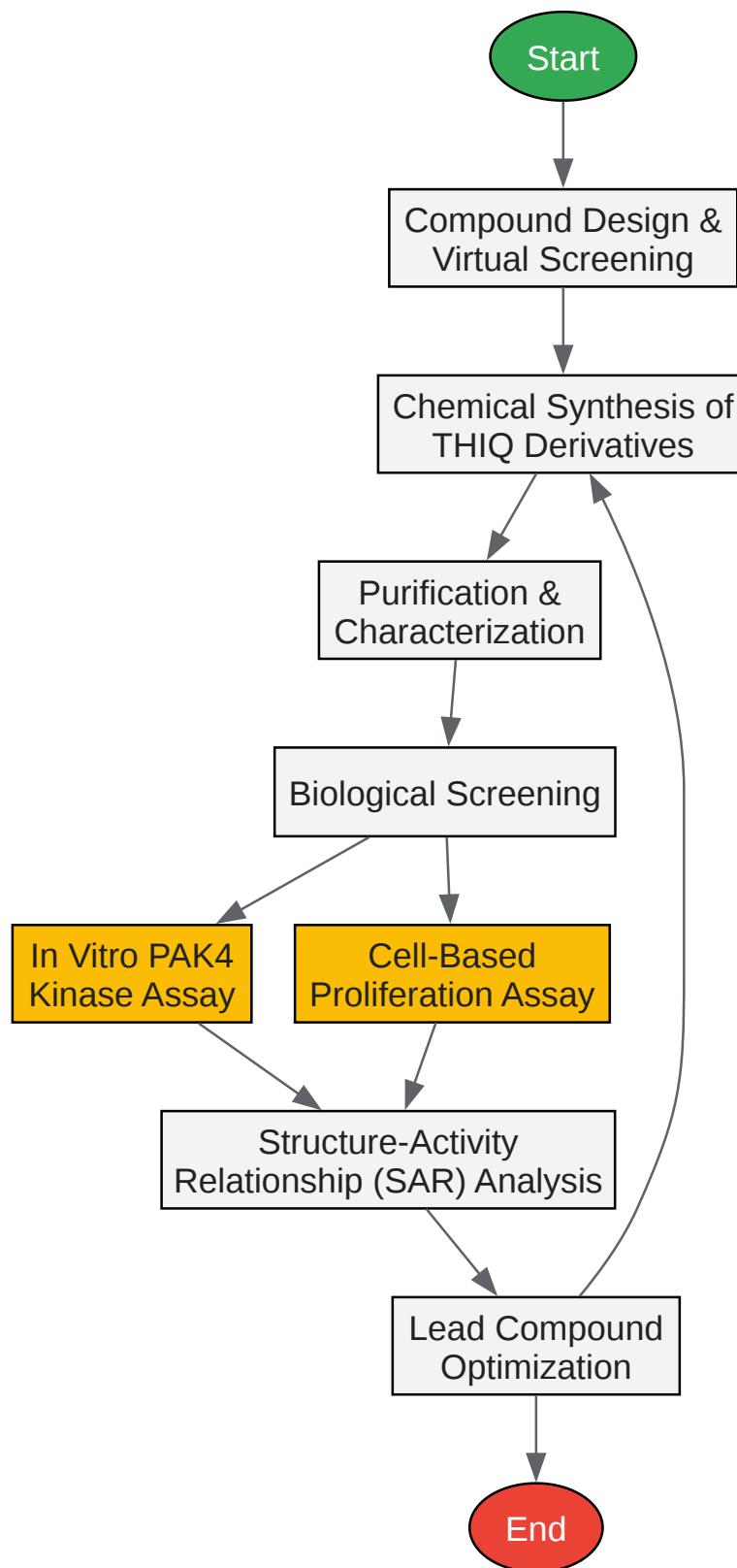
The following diagram illustrates the PAK4 signaling pathway, which is targeted by the 1-phenanthryl-tetrahydroisoquinoline derivatives. These inhibitors block the kinase activity of PAK4, thereby preventing the phosphorylation of its downstream substrates, such as LIMK1. This, in turn, inhibits the inactivation of cofilin, leading to a reduction in actin polymerization and ultimately suppressing cell migration and invasion.[3][4][5]

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Caption: The PAK4 signaling pathway and the inhibitory action of 1-phenanthryl-THIQ derivatives.

Experimental Workflow Diagram

The general workflow for the discovery and evaluation of the novel phenyl-tetrahydroisoquinoline derivatives is depicted below.

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Caption: General workflow for the discovery of novel phenyl-tetrahydroisoquinoline derivatives.

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